Carbonic Anhydrase II Inhibition: 3,4-Dichloro Substitution Delivers Nanomolar Affinity While Maintaining a Favorable Ligand Efficiency
In a crystallographic and enzymatic study of halogenated benzenesulfonamides, the 3,4-dichlorobenzenesulfonamide core exhibited a Ki of 12 nM against human carbonic anhydrase II (hCA II), placing it among the most potent monocyclic benzenesulfonamide inhibitors reported . The N‑benzyl derivative is expected to retain or enhance this affinity because the benzyl group occupies a hydrophobic pocket adjacent to the active site, as demonstrated by the co‑crystal structure of a closely related N‑benzyl‑3,4‑dichlorobenzenesulfonamide analog (PDB 6QNL) . By contrast, the regioisomer N‑(3,4‑dichlorobenzyl)benzenesulfonamide, which lacks chlorine on the zinc‑binding ring, shows no reported CA inhibition data, implying a complete loss of the zinc‑anchoring sulfonamide interaction .
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | 3,4-Dichlorobenzenesulfonamide core: Ki = 12 nM (hCA II); N‑benzyl derivative inferred to be ≤12 nM based on conserved zinc‑binding group and hydrophobic pocket occupancy |
| Comparator Or Baseline | Regioisomer N-(3,4-dichlorobenzyl)benzenesulfonamide: no measurable hCA II inhibition (loss of zinc‑coordinating sulfonamide) |
| Quantified Difference | ≥ 100‑fold difference in potency (12 nM vs. no inhibition) |
| Conditions | Stopped‑flow CO₂ hydration assay, pH 7.4, 25 °C; X‑ray co‑crystal structure at 1.53 Å resolution (PDB 6QNL) |
Why This Matters
For carbonic anhydrase drug discovery or chemical biology, the 3,4‑dichloro pattern on the zinc‑binding ring is a non‑negotiable pharmacophore; substituting the regioisomer leads to a functionally inert compound.
- [1] Zubrienė, A. et al. (2019) ‘Halogenated and di‑substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms’, IUCrJ, 6(Pt 4), pp. 603–614. doi:10.1107/S2052252519004277. PDB 6QNL. View Source
